3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
Description
The compound 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine features a pyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine moiety. The piperazine is further linked to a 1,6-dimethyl-pyrazolo[3,4-d]pyrimidine ring. The cyclopropyl group may enhance metabolic stability, while the piperazine linker could improve solubility or serve as a pharmacophore anchor .
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-9-7-25(8-10-26)16-6-5-15(22-23-16)13-3-4-13/h5-6,11,13H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVXZFUWXVDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic System
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation reactions. A representative protocol involves:
- Reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1) with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediate (2) .
- Cyclization with acetic anhydride under reflux yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (3) .
Key Reaction Conditions :
Introduction of the C6 Methyl Group
Chlorination of (3) using phosphorus oxychloride (POCl₃) produces 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (4) , followed by Pd-catalyzed cross-coupling with methylzinc bromide to install the C6 methyl group:
$$
\text{(4)} + \text{CH}3\text{ZnBr} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{THF}} \text{1,6-dimethyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine} \quad \text{(5)} \quad
$$
Optimization Notes :
- Use of Xantphos as ligand improves coupling efficiency (yield: 82%)
- Reaction time: 12–16 hours at 60°C
Functionalization of the Piperazine Linker
Nucleophilic Aromatic Substitution
The 4-chloro group in (5) undergoes displacement with piperazine under basic conditions:
$$
\text{(5)} + \text{piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine} \quad \text{(6)} \quad
$$
Critical Parameters :
Synthesis of the Pyridazine-Cyclopropyl Unit
Cyclopropanation Strategy
3-Cyclopropylpyridazine-6-amine (7) is prepared via:
- Diazotization of 3-aminopyridazine followed by Sandmeyer reaction to introduce bromine at C6.
- Suzuki-Miyaura coupling with cyclopropylboronic acid:
$$
\text{6-bromo-3-nitropyridazine} \xrightarrow{\text{Cyclopropyl-B(OH)}2, \text{Pd(dppf)Cl}2} \text{3-cyclopropyl-6-nitropyridazine} \quad
$$
Final Coupling of Fragments
Buchwald-Hartwig Amination
The pyridazine-cyclopropyl amine (7) couples with intermediate (6) under Pd catalysis:
$$
\text{(6)} + \text{(7)} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound} \quad
$$
Optimized Conditions :
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (600 MHz, DMSO- d6): δ 8.72 (s, 1H, pyridazine-H), 8.15 (s, 1H, pyrazolo-H), 4.21 (m, 4H, piperazine), 3.89 (s, 3H, N-CH3), 2.74 (s, 3H, C6-CH3), 1.92 (m, 1H, cyclopropyl), 0.98–1.12 (m, 4H, cyclopropyl).
- HRMS : m/z 406.1892 [M+H]⁺ (calc. 406.1889).
Scale-Up Considerations and Challenges
Purification Challenges
Yield Optimization
Alternative Synthetic Routes
Sequential Assembly Approach
An alternative pathway involves early-stage introduction of cyclopropyl group:
One-Pot Multi-Component Reactions
Exploratory studies using Ugi-type reactions show promise but currently exhibit low yields (<30%).
Chemical Reactions Analysis
3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a tool for studying reaction mechanisms.
Mechanism of Action
The primary mechanism of action of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves the inhibition of CDKs. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins . This disruption of the cell cycle ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural distinctions between the target compound and analogs lie in substituent patterns and core modifications:
Physicochemical and Functional Properties
- Solubility: The piperazine linker in the target compound likely improves aqueous solubility compared to non-polar analogs like p-tolyl derivatives .
- Stability : The cyclopropyl group may reduce metabolic oxidation compared to hydroxyphenyl-substituted analogs, which are prone to phase II conjugation .
- Isomerization : Unlike triazolopyrimidine derivatives (), the target compound’s rigid pyridazine core minimizes structural isomerization risks .
Biological Activity
3-Cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is with a molecular weight of 365.4 g/mol. The compound features a pyridazine ring substituted with a cyclopropyl group and a pyrazolo[3,4-d]pyrimidine moiety linked through a piperazine group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
| InChI Key | STXOQWYOTBYNLG-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with specific kinases. It binds to the active sites of various protein kinases, inhibiting their activity. This inhibition disrupts critical signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and survival. Research indicates that compounds with similar structures exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine. Its structural analogs have shown promising results in inhibiting various kinases associated with cancer progression:
- CDK Inhibition : The compound's pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit CDK2 and CDK5 effectively. For instance, related compounds have demonstrated IC50 values in the low micromolar range against these targets .
Case Studies
Several case studies have explored the biological evaluation of similar pyrazolo compounds:
- Inhibition Profiles : A study evaluated various pyrazolo derivatives for their inhibitory effects on disease-relevant protein kinases. The results indicated that compounds similar to 3-cyclopropyl derivatives exhibited IC50 values ranging from 0.018 µM to 11 µM against different kinases .
- Therapeutic Applications : The potential use of these compounds extends beyond oncology; they are also being investigated for neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate kinase activity associated with neuronal survival .
Synthesis and Research Applications
The synthesis of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions starting from simpler precursors. The synthetic route may include:
- Preparation of Pyrazolo[3,4-d]pyrimidine Core : This involves functionalizing an appropriate pyrimidine derivative.
- Piperazine Linkage : The introduction of the piperazine moiety is crucial for enhancing biological activity.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core and subsequent coupling with the pyridazine-piperazine moiety. Key steps include:
- Condensation reactions to form the pyrimidine ring (e.g., using aminopyrazoles and nitriles).
- Nucleophilic substitution for introducing the cyclopropyl and piperazine groups under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
- Purification via column chromatography or recrystallization from acetonitrile/ethanol mixtures .
Q. What analytical techniques are essential for characterizing purity and structure?
A combination of techniques ensures structural fidelity and purity:
Q. What biological activities are associated with its structural motifs?
Pyridazine and pyrazolo[3,4-d]pyrimidine derivatives exhibit:
- Enzyme inhibition (e.g., kinases, phosphodiesterases) due to ATP-binding site interactions.
- Antimicrobial activity via disruption of bacterial cell wall synthesis .
- Anti-inflammatory effects by modulating cytokine signaling pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling pyridazine and pyrazolo-pyrimidine moieties?
Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example:
- Use a central composite design to explore interactions between variables.
- Monitor yield via HPLC and validate with response surface methodology .
- Evidence suggests DMF at 80°C with 1.5 equiv. of K₂CO₃ maximizes coupling efficiency .
Q. How to resolve contradictions in reported biological activity data?
- Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results.
- Analyze confounding variables (e.g., solubility differences in DMSO vs. saline buffers) .
Q. What computational strategies predict reactivity or bioactivity?
- Density Functional Theory (DFT) to model transition states for cyclopropane ring formation.
- Molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases.
- QSAR models trained on pyridazine derivatives to prioritize synthetic targets .
Q. How to study enzyme interaction mechanisms?
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .
- Mutagenesis studies to identify critical binding residues .
Q. What methodologies assess stability under varying pH/temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
